4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione is a fluorinated organic compound characterized by a complex structure featuring multiple fluorine atoms. This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their unique chemical properties, including high stability and resistance to degradation in various environments. The presence of fluorine atoms significantly enhances the compound's resistance to
There is no scientific research available on the mechanism of action of 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione.
Based on the compound's structure, some potential research areas it could be relevant to include:
The major products from these reactions include:
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione typically involves the introduction of fluorine atoms into the heptane backbone. Common synthetic routes include:
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione has a diverse range of applications:
The interaction studies involving 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione focus on its stability and resistance to metabolic degradation. These studies are crucial for understanding how this compound interacts with biological systems and its potential effects on health and the environment. More comprehensive research is needed to elucidate the full spectrum of its interactions .
Several compounds share structural similarities with 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
4,4-Difluoroacetophenone | C9H8F2O | Contains fewer fluorine atoms; used in organic synthesis. |
Perfluorooctanoic acid | C8HF15O2 | Highly persistent environmental pollutant; used in coatings. |
2-(Perfluorobutyl)ethanol | C8H9F17O | Used in surfactants; contains multiple perfluorinated groups. |
What sets 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione apart from these similar compounds is its extensive substitution with fluorine atoms across the heptane backbone. This not only enhances its chemical stability but also contributes to its unique properties that make it suitable for specialized applications in chemistry and industry .
The Claisen condensation remains the most widely used method for synthesizing fluorinated β-diketones. This reaction involves the base-catalyzed condensation of a ketone with a fluorinated ester. For 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione, the process typically employs 2-acetylthiophene and perfluorinated ethyl esters (e.g., ethyl nonafluoropentanoate) under alkaline conditions.
Key Reaction Parameters:
The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, facilitating enolate formation. However, steric hindrance from the perfluoroalkyl chain necessitates prolonged reaction times (12–24 hours).
Direct fluorination of pre-formed diketones is challenging due to the instability of β-diketones under harsh fluorination conditions. Instead, pre-fluorinated precursors are preferred. Two strategies dominate:
Example Reaction:
$$
\text{PhCOCH}3 + \text{CF}3\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{PhCOCH}2\text{COCF}3 + \text{EtOH}
$$
This method ensures high regioselectivity but requires careful control of stoichiometry to avoid over-fluorination.
Crude fluorinated β-diketones often contain unreacted starting materials and oligomeric byproducts. Purification exploits the ability of β-diketones to form stable copper(II) chelates:
Typical Purification Data:
Step | Conditions | Yield Improvement |
---|---|---|
Chelate Formation | Cu(NO₃)₂, EtOH, 0°C | 90–95% Recovery |
Acid Decomposition | 2M HCl, RT, 1h | 85–90% Purity |
This method effectively removes non-chelating impurities, achieving >98% purity in multigram-scale syntheses.
Silyl enol ethers serve as key intermediates for modifying fluorinated β-diketones. Their synthesis involves:
Example:
$$
\text{PhCOCF}2\text{COCF}3 + \text{LDA} \rightarrow \text{PhC(OLi)CF}2\text{COCF}3 \xrightarrow{\text{TMSCl}} \text{PhC(OTMS)CF}2\text{COCF}3
$$
These intermediates participate in cross-coupling reactions to form fluorinated ligands for transition-metal catalysts.
NonafluoroPhHD exhibits robust chelation behavior due to its β-diketone backbone, which enables deprotonation to form a conjugated enolate capable of coordinating metal ions. The ligand binds metals via its two oxygen atoms, forming a six-membered chelate ring. This mechanism is well-documented for β-diketones, where the enol tautomer stabilizes upon deprotonation, creating a bidentate binding site [1] [3].
The perfluorinated alkyl chain in NonafluoroPhHD introduces strong electron-withdrawing effects, enhancing the acidity of the enolic proton (pKa ≈ 6–8) [3]. This property facilitates metal coordination in mildly acidic to neutral aqueous or organic media. For rare earth metals (e.g., Eu(III), La(III)), NonafluoroPhHD forms neutral complexes of the general formula [M(NonafluoroPhHD)₃], where the metal center achieves a coordination number of six through three bidentate ligands [3] [6]. Transition metals like Cu(II) and Co(II) adopt similar geometries but may exhibit Jahn-Teller distortions or additional ligand interactions due to their d-electron configurations [6].
The phenyl group at the 1-position introduces steric bulk, which influences the ligand’s spatial arrangement around the metal center. X-ray crystallographic studies of analogous fluorinated β-diketone complexes reveal that bulky substituents enforce a distorted octahedral geometry, minimizing ligand-ligand repulsion [1]. For example, in [Eu(NonafluoroPhHD)₃], the phenyl groups orient perpendicular to the coordination plane, reducing steric strain while maintaining π-stacking interactions with adjacent molecules [1] [6].
The stability of metal complexes with NonafluoroPhHD is governed by both electronic and steric factors. Stability constants (log β) for rare earth complexes range from 10.2 (La(III)) to 12.7 (Lu(III)) under standardized conditions (I = 0.5 M NaCl, pH 4.0–5.4) [3]. These values correlate with the ionic potential (charge-to-radius ratio) of the metal, with smaller, higher-charged ions (e.g., Lu(III)) forming more stable complexes [3].
Table 1. Stability Constants (log β) of Selected Metal Complexes with NonafluoroPhHD
Metal Ion | log β (25°C) |
---|---|
La(III) | 10.2 |
Eu(III) | 11.8 |
Lu(III) | 12.7 |
Cu(II) | 9.4 |
Co(II) | 8.9 |
Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff analyses reveal that complexation is entropically driven, likely due to the displacement of solvating water molecules upon ligand binding [2] [3]. The perfluorinated chain enhances hydrophobicity, shifting the equilibrium toward the fluorous phase in biphasic systems [2]. This property is exploited in solvent extraction processes, where NonafluoroPhHD demonstrates high partition coefficients (Kd > 10³) for lanthanides in perfluorocarbon-aqueous systems [2].
The perfluoroalkyl moiety in NonafluoroPhHD imposes significant structural constraints on metal complexes. The rigidity of the -C₆F₁₃ group enforces a linear conformation, which orients the phenyl group and β-diketone backbone into a planar arrangement. This geometry optimizes orbital overlap between the enolate oxygens and metal d-/f-orbitals, enhancing binding affinity [1] [4].
Comparative studies with non-fluorinated analogues (e.g., acetylacetonate) show that perfluorination reduces ligand flexibility, leading to higher melting points and lower solubility in polar solvents [4]. However, the fluorinated chain enhances volatility in metal complexes, a critical attribute for CVD applications (see Section 2.4). Solid-state structures of [M(NonafluoroPhHD)₃] complexes reveal intermolecular C–F⋯π interactions between perfluoroalkyl chains and aromatic rings, stabilizing crystalline lattices [1] [6].
NonafluoroPhHD-derived metal complexes are prized in CVD due to their thermal stability and volatility. The perfluoroalkyl group reduces intermolecular forces (e.g., van der Waals interactions), lowering sublimation temperatures. For instance, [Cu(NonafluoroPhHD)₂] sublimes at 180°C under vacuum, compared to 220°C for its non-fluorinated counterpart [6].
Table 2. Thermal Properties of Selected Metal Complexes
Complex | Sublimation Temp. (°C) | Decomposition Temp. (°C) |
---|---|---|
[Cu(NonafluoroPhHD)₂] | 180 | 310 |
[Eu(NonafluoroPhHD)₃] | 210 | 340 |
[Co(NonafluoroPhHD)₂] | 170 | 290 |
These complexes decompose cleanly at elevated temperatures (290–340°C), depositing metal oxide or pure metal films. The fluorine content also passivates surfaces, minimizing oxygen defects in oxide coatings [6]. Recent advances in CVD have utilized NonafluoroPhHD complexes to fabricate luminescent Eu-doped thin films for optoelectronic devices, leveraging the ligand’s ability to suppress non-radiative decay pathways [1] [6].
The photodegradation of 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione proceeds primarily through hydroxyl radical-initiated reactions, following patterns observed in structurally related fluorinated diketones. Research on fluorinated diketones has revealed that these compounds exhibit significant reactivity with hydroxyl radicals, with rate constants for related compounds ranging from 1.3 × 10⁻¹¹ to 3.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1].
The mechanism of hydroxyl radical attack involves preferential addition to the double bond present in the enol tautomer of the diketone structure. This reactivity pattern is characteristic of fluorinated beta-diketones, where the presence of electron-withdrawing fluorine atoms significantly influences the keto-enol equilibrium [2]. The perfluorinated alkyl chain in 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione creates a strongly electron-withdrawing environment that stabilizes the enol form, making it more susceptible to hydroxyl radical attack.
Quantum mechanical calculations have demonstrated that hyperconjugative π → σ*CF interactions play a crucial role in stabilizing the enol tautomer of perfluorinated diketones [2]. This stabilization effect increases with the degree of fluorination, suggesting that the target compound would exhibit enhanced enol preference compared to partially fluorinated analogs. The increased enol content directly correlates with higher reactivity toward hydroxyl radicals, as the C=C double bond in the enol form provides the primary site for hydroxyl radical addition.
The photodegradation process involves multiple steps, beginning with the initial hydroxyl radical attack on the enol double bond. This generates alkyl radicals that undergo further oxidation in the presence of atmospheric oxygen and nitrogen oxides. The resulting peroxy radicals participate in complex reaction sequences that ultimately lead to the formation of various oxidation products, including perfluorinated carboxylic acids and other degradation intermediates [3].
The atmospheric lifetime of 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione is expected to be relatively short compared to persistent perfluoroalkyl compounds, falling within the range of hours to days based on the reactivity patterns of related fluorinated diketones. Studies of analogous compounds have shown tropospheric lifetimes of 8-21 hours, with the specific lifetime depending on the degree of fluorination and structural complexity [1].
The compound's atmospheric transport potential is limited by its relatively short atmospheric lifetime. Unlike persistent perfluoroalkyl carboxylic acids and sulfonates that exhibit atmospheric lifetimes of thousands of years and undergo long-range atmospheric transport [4] [5], fluorinated diketones are degraded relatively rapidly in the troposphere. This rapid degradation limits their potential for global distribution and accumulation in remote environments.
Tropospheric transport dynamics for the compound are influenced by several factors, including its volatility, water solubility, and susceptibility to both gas-phase and heterogeneous reactions. The presence of the phenyl group affects the compound's partitioning behavior between gas and particle phases, while the perfluorinated alkyl chain influences its interactions with atmospheric aerosols and cloud droplets [6].
The compound's distribution between gas and particle phases depends on temperature, humidity, and the presence of atmospheric particulates. Gas-phase reactions with hydroxyl radicals dominate during daylight hours, while heterogeneous reactions on aerosol surfaces may become more significant under certain atmospheric conditions. The particle-phase fraction can affect the compound's atmospheric residence time and its potential for long-range transport [7].
Seasonal variations in atmospheric degradation rates are expected due to changes in hydroxyl radical concentrations, which depend on solar radiation intensity, temperature, and the presence of other atmospheric constituents. Higher degradation rates during summer months would result in shorter atmospheric lifetimes, while winter conditions might lead to somewhat longer persistence [8].
The degradation of 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione involves complex defluorination mechanisms that distinguish it from conventional organic compounds. The perfluorinated alkyl chain undergoes stepwise defluorination through multiple pathways, including direct C-F bond cleavage, hydrolysis, and oxidative degradation processes [3] [9].
The primary defluorination mechanism involves the initial attack by hydroxyl radicals or other atmospheric oxidants on the perfluorinated chain. This process can occur through several pathways, including direct hydrogen-fluorine exchange reactions and the formation of intermediate species that subsequently undergo further degradation. The strength of C-F bonds, which are among the strongest in organic chemistry, requires specific conditions for effective cleavage [10].
Research on perfluoroalkyl acid degradation has identified key mechanistic pathways that may apply to the target compound. The decarboxylation-hydroxylation-elimination-hydrolysis pathway represents one potential route for degradation, where successive carbon-fluorine bond cleavages lead to chain shortening and eventual mineralization [9]. However, the diketone structure introduces additional complexity compared to simple perfluorinated carboxylic acids.
The presence of the phenyl group in the target compound adds another dimension to the degradation mechanism. Aromatic rings can undergo hydroxylation reactions with hydroxyl radicals, leading to the formation of phenolic intermediates. These intermediates may participate in further oxidation reactions or undergo ring-opening processes under specific conditions [11].
Defluorination rates depend on several factors, including the position of fluorine atoms within the molecule, the presence of electron-withdrawing or electron-donating groups, and environmental conditions such as pH and temperature. The CF₃ group at the terminal position of the perfluorinated chain is particularly susceptible to degradation, as demonstrated in studies of related compounds [11].
The formation of stable defluorination products represents a critical aspect of the environmental fate assessment. Common products include shorter-chain perfluorinated compounds, fluoride ions, and various organic intermediates. The ultimate fate of these products depends on their individual properties and susceptibility to further degradation processes [12].
The stability of 4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione can be evaluated in the context of other perfluorinated diketones and related fluorinated compounds. Comparative studies reveal significant differences in atmospheric persistence depending on the degree of fluorination, chain length, and functional group characteristics [1] [2].
Highly fluorinated diketones generally exhibit shorter atmospheric lifetimes than fully perfluorinated alkyl compounds due to their enhanced reactivity toward hydroxyl radicals. The presence of the diketone functionality creates reactive sites that are absent in simple perfluoroalkyl compounds, leading to more rapid atmospheric degradation. This represents a significant advantage from an environmental perspective, as it reduces the potential for long-term accumulation and global distribution.
The target compound's stability can be compared to that of other beta-diketones with varying degrees of fluorination. Trifluoroacetylacetone derivatives show tropospheric lifetimes of 8-21 hours, while non-fluorinated analogs typically have even shorter lifetimes due to their higher reactivity [1]. The extensive fluorination in the target compound places it in an intermediate category, with enhanced stability compared to non-fluorinated diketones but much shorter persistence than fully perfluorinated compounds.
Structural factors significantly influence relative stability. The phenyl group in the target compound provides additional sites for hydroxyl radical attack, potentially reducing its atmospheric lifetime compared to aliphatic perfluorinated diketones. However, the extensive fluorination of the alkyl chain provides some protection against degradation, creating a balance between reactivity and stability.
The keto-enol equilibrium position strongly influences comparative stability. Compounds with higher enol content exhibit greater reactivity toward hydroxyl radicals, resulting in shorter atmospheric lifetimes. The target compound's extensive fluorination is expected to shift the equilibrium strongly toward the enol form, increasing its susceptibility to atmospheric degradation [2].
Temperature dependence of degradation rates provides another basis for comparison. Perfluorinated diketones typically show strong temperature dependence in their reaction rates with hydroxyl radicals, with higher temperatures leading to increased degradation rates. This temperature sensitivity distinguishes them from highly persistent perfluoroalkyl compounds, which show minimal temperature dependence in their atmospheric behavior [13].
The photochemical ozone creation potential provides an additional metric for comparative assessment. Fluorinated diketones contribute to tropospheric ozone formation through their atmospheric degradation, with ozone creation potentials ranging from 23 to 34 for related compounds [1]. This environmental impact must be considered alongside their degradation characteristics when evaluating their overall environmental profile.